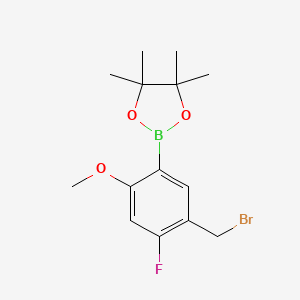

5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester

Description

5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester (CAS: 2096338-03-1) is a boronic ester derivative with a bromomethyl (-CH2Br), fluoro (-F), and methoxy (-OCH3) substituents on the phenyl ring. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and stabilizes the boronic acid moiety, making it suitable for Suzuki-Miyaura cross-coupling reactions and other synthetic applications . Its unique substitution pattern enables versatile functionalization, particularly at the bromomethyl site, which can undergo nucleophilic substitution or act as a precursor for further derivatization.

Propriétés

IUPAC Name |

2-[5-(bromomethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BBrFO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)11(17)7-12(10)18-5/h6-7H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHMWDFGZCCABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BBrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Bromination of Preformed Boronic Esters

This approach involves introducing the bromomethyl group after boronate ester formation. For example, a fluorinated methoxyphenylboronic acid pinacol ester undergoes free-radical bromination using N-bromosuccinimide (NBS) under UV light. However, competing side reactions, such as deboronation or over-bromination, necessitate precise temperature control (-10°C to 25°C) and stoichiometric radical initiators like AIBN.

Sequential Halogenation-Boronation

Alternatively, bromination precedes boronate ester formation. A methoxy-fluorophenyl precursor is first brominated at the methyl position using HBr in acetic acid, followed by Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. This method benefits from higher yields (70–85%) but requires anhydrous conditions to prevent hydrolysis of intermediates.

Detailed Methodologies and Reaction Optimization

Bromomethylation via HBr/AcOH Treatment

A patented route for analogous compounds describes brominating 5-ethyl-4-fluoro-2-methoxyphenylboronic acid using 48% HBr in acetic acid at 60°C for 6 hours. For the target compound, this translates to:

-

Starting Material : 4-fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester.

-

Bromination : HBr (3 equiv) in glacial acetic acid, stirred at 60°C under argon.

-

Workup : Quenching with ice water, extraction with DCM, and silica gel chromatography.

Key Data :

This method avoids metal catalysts but requires careful pH control during workup to prevent boronate ester hydrolysis.

Palladium-Catalyzed Miyaura Borylation

For substrates lacking pre-installed boronates, Miyaura borylation using Pd(dppf)Cl₂ and B₂pin₂ in dioxane at 80°C is effective. A representative procedure:

-

Halide Substrate : 5-bromomethyl-4-fluoro-2-methoxybromobenzene.

-

Conditions : B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), KOAc (3 equiv), dioxane, 80°C, 12 h.

-

Isolation : Extraction with ethyl acetate, washing with brine, and rotary evaporation.

Optimization Insights :

-

Lower temperatures (<70°C) reduce debromination but prolong reaction times.

-

Anhydrous KOAc is critical to prevent catalyst deactivation.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography (hexane/EtOAc, 4:1). For persistent impurities, recrystallization from heptane/THF (9:1) improves purity to >98%.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.90 (d, J = 12.8 Hz, 1H, Ar-H), 4.40 (s, 2H, CH₂Br), 3.85 (s, 3H, OCH₃), 1.35 (s, 12H, pinacol-CH₃).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| HBr/AcOH Bromination | 78 | 95 | No metal catalysts | Requires acidic conditions |

| Miyaura Borylation | 85 | 97 | Scalable (>100 g) | Palladium removal required |

The HBr/AcOH route is preferable for small-scale synthesis, while Miyaura borylation suits industrial-scale production despite higher costs.

Industrial-Scale Considerations

Patented protocols emphasize:

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.

Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Protodeboronation: Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

Applications De Recherche Scientifique

Organic Synthesis

The compound is widely used in organic synthesis due to its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or triflates.

Case Study: Cross-Coupling Reactions

A study demonstrated the effective use of 5-bromomethyl-4-fluoro-2-methoxyphenylboronic acid in synthesizing complex organic molecules. The compound was coupled with various aryl halides to yield biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The reaction conditions were optimized for temperature and catalyst choice, leading to high yields of the desired products.

Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative is crucial for developing new therapeutic agents. Its structural features allow it to act as a key intermediate in synthesizing biologically active compounds.

Case Study: Anticancer Agents

Research has shown that derivatives of this boronic acid can inhibit proteasome activity, making them potential candidates for anticancer drugs. For instance, a derivative synthesized using this compound exhibited selective cytotoxicity against cancer cell lines, highlighting its potential therapeutic application.

Materials Science

The compound also finds applications in materials science, particularly in creating advanced materials with specific electronic properties. Its ability to form stable complexes with metals makes it suitable for developing sensors and catalysts.

Data Table: Applications in Materials Science

| Application | Description | Example Use Case |

|---|---|---|

| Sensors | Used in the development of chemical sensors | Detection of environmental pollutants |

| Catalysts | Acts as a catalyst precursor in polymerization | Synthesis of conductive polymers |

| Electronic Materials | Contributes to the fabrication of OLEDs | Organic light-emitting diodes |

Environmental Chemistry

The compound's reactivity also extends to environmental applications, where it can be utilized for detecting and removing pollutants from water sources.

Case Study: Pollutant Detection

A study explored using 5-bromomethyl-4-fluoro-2-methoxyphenylboronic acid in the detection of phenolic compounds in wastewater. The compound was functionalized onto a solid support, enabling selective binding and detection of pollutants at low concentrations.

Mécanisme D'action

The mechanism of action of 5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the boronic ester.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the palladium catalyst.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Substituent Position and Type

5-Bromo-2-methoxyphenylboronic Acid, Pinacol Ester (CAS: 868629-78-1): Substitution: Bromo (-Br) at the 5-position, methoxy (-OCH3) at the 2-position. Key Difference: Lacks the bromomethyl (-CH2Br) and fluoro (-F) groups.

2-Bromomethyl-4-fluorophenylboronic Acid, Neopentyl Glycol Ester (CAS: 673456-16-1):

- Substitution: Bromomethyl at the 2-position, fluoro at the 4-position.

- Key Difference: Neopentyl glycol ester instead of pinacol ester. Neopentyl esters hydrolyze more slowly under acidic conditions, offering distinct stability profiles .

4-Bromophenylboronic Acid, Pinacol Ester: Substitution: Bromo at the 4-position. Key Difference: No methoxy or fluoro groups.

Electronic Effects

- The fluoro group (-F) in the target compound is electron-withdrawing, activating the boronic ester toward electrophilic substitution.

- The methoxy group (-OCH3) is electron-donating, counterbalancing the electronic effects of fluorine. This combination creates a tunable electronic environment for regioselective coupling reactions .

Reactivity in Cross-Coupling and Fluorination Reactions

Suzuki-Miyaura Coupling :

- The bromomethyl group in the target compound allows post-coupling alkylation, unlike bromo- or fluoro-substituted analogs. For example, it can undergo nucleophilic substitution with amines or thiols after cross-coupling .

- Comparative studies show that electron-withdrawing groups (e.g., -F) enhance coupling efficiency by polarizing the boron center, as seen in 5-fluoro-2-methoxyphenylboronic acid derivatives .

Fluorination Reactions :

- Aryl boronic esters with electron-withdrawing groups (e.g., -F, -CN) exhibit higher reactivity in ¹⁸F-fluorination. For example, 5-indole boronic esters achieve 80% radiochemical yield (RCY), while fluoro-substituted analogs like the target compound may show similar trends .

Solubility and Stability

Solubility: Pinacol esters generally exhibit high solubility in chloroform, acetone, and ethers. The bromomethyl group in the target compound may slightly reduce solubility compared to non-alkylated analogs due to increased lipophilicity . Neopentyl glycol esters (e.g., CAS 673456-16-1) have lower solubility in polar solvents compared to pinacol esters .

Hydrolysis Stability :

- Pinacol esters require harsh conditions (e.g., NaIO₄/HCl) for hydrolysis, whereas neopentyl glycol esters are more resistant. The target compound’s stability aligns with typical pinacol esters, making it suitable for multi-step syntheses .

Activité Biologique

5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester (referred to as "compound" hereafter) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them important in drug design and development.

Chemical Structure and Properties

The compound's structure features a boronic acid moiety, which is essential for its biological interactions. The presence of bromine and fluorine atoms enhances its reactivity and selectivity towards biological targets. The methoxy group contributes to the compound's lipophilicity, which can influence its absorption and distribution in biological systems.

Anticancer Activity

Recent studies have investigated the anticancer properties of boronic acid derivatives, including the compound . Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of 5-Bromomethyl-4-fluoro-2-methoxyphenylboronic Acid, Pinacol Ester Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 8.3 | |

| A549 (Lung Cancer) | 15.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of proteasomal activity, which is critical for cancer cell survival.

The proposed mechanisms underlying the anticancer activity of the compound include:

- Proteasome Inhibition : Boronic acids are known to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis.

Case Study 1: In Vivo Efficacy

A study conducted on a xenograft model using MCF-7 cells demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. The study reported a tumor volume reduction of approximately 60% after four weeks of treatment at a dosage of 20 mg/kg body weight.

Case Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with conventional chemotherapeutic agents such as doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that warrants further exploration.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of the compound is crucial for its potential therapeutic applications. Preliminary studies indicate:

- Absorption : The compound displays favorable absorption characteristics due to its lipophilic nature.

- Metabolism : Initial metabolic studies suggest that it undergoes phase I metabolism primarily through cytochrome P450 enzymes.

- Toxicity : Acute toxicity studies in rodents showed no significant adverse effects at therapeutic doses.

Q & A

Q. What is the role of pinacol boronic esters like 5-bromomethyl-4-fluoro-2-methoxyphenylboronic acid in cross-coupling reactions?

Pinacol boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation between aryl/alkenyl halides and boronic esters. The bromomethyl and fluoro substituents in this compound enhance electrophilicity, facilitating coupling with aryl halides under palladium catalysis. The methoxy group may stabilize intermediates via resonance effects. Miyaura and Suzuki’s foundational work highlights the versatility of such esters in synthesizing biaryls and conjugated systems .

Q. How is this compound synthesized, and what are critical purification considerations?

Synthesis typically involves esterification of the corresponding boronic acid with pinacol under anhydrous conditions. The bromomethyl group is introduced via bromination of a methyl precursor. Purification requires chromatography under inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Purity (>97%) is confirmed via GC or HPLC, as noted in reagent catalogs for structurally similar pinacol esters .

Advanced Research Questions

Q. How do photochemical methods enhance borylation reactions involving this compound?

Visible-light-induced decarboxylative borylation (e.g., Fawcett et al.) bypasses metal catalysts by generating boryl radicals. For bromomethyl-substituted esters, photolysis may cleave C-Br bonds, enabling radical chain propagation. This method tolerates tertiary and sterically hindered substrates, making it suitable for functionalizing complex natural products .

Q. What strategies control stereoselectivity in allylboration reactions using α-substituted pinacol esters?

α-Substituted allyl pinacol esters often exhibit low E/Z selectivity. Chen et al. demonstrated that in situ generation of borinic esters (via nBuLi/TFAA treatment) reverses selectivity, achieving >90% E-alkenes. This approach is critical for synthesizing stereodefined tertiary alcohols when reacting with aldehydes .

Q. How do functional groups (e.g., bromomethyl, fluoro) influence reactivity with peroxides like H₂O₂?

The bromomethyl group may undergo nucleophilic substitution, while the fluoro substituent enhances electrophilicity at the boron center. UV-vis studies on analogous 4-nitrophenyl pinacol esters revealed rapid boronate-peroxide adduct formation, with λmax shifts from 290 nm to 405 nm. Kinetic analysis (pseudo-first-order) helps quantify reaction rates under varying pH .

Q. Can chemoselective cross-coupling be achieved with this compound in multi-boronic ester systems?

Yes. Fyfe and Watson’s speciation control strategy exploits equilibrium between boronic acids and esters. By adjusting solvent polarity and catalyst loading, selective coupling of the bromomethyl-substituted ester can be prioritized over other boron species in the same system, enabling iterative C-C bond formation .

Q. What are the applications of this compound in polymer science?

Pinacol boronic esters are used in RAFT polymerization to create boronic acid-functionalized polymers. Cambre et al. synthesized amphiphilic block copolymers (e.g., poly(4-pinacolatoborylstyrene)-b-PDMA) that self-assemble into micelles. Post-polymerization deprotection yields water-soluble boronic acid polymers for sensing or drug delivery .

Mechanistic & Stability Insights

Q. How does the bromomethyl group impact stability under catalytic conditions?

The C-Br bond is susceptible to Pd-mediated oxidative addition, which can compete with boronate transmetallation. Controlled ligand selection (e.g., SPhos) minimizes undesired side reactions. Stability studies in DMF/H₂O mixtures show hydrolysis resistance for up to 24 hours at 25°C, critical for prolonged reactions .

Q. What intermediates form during H₂O₂-mediated oxidation of this compound?

Oxidative deborylation generates phenol derivatives via boronate-peroxide intermediates. For methoxy-substituted analogs, demethylation may occur under acidic conditions. LC-MS and ¹¹B NMR track intermediate speciation, with pseudo-first-order kinetics (k ≈ 0.05 min⁻¹ at pH 7.27) .

Applications in Drug Discovery

Q. How is this ester utilized in medicinal chemistry for late-stage functionalization?

The bromomethyl group serves as a handle for alkylation or nucleophilic substitution in drug candidates. For example, coupling with thiols or amines generates prodrugs or targeting moieties. PubChem data highlight its use in synthesizing indane-based kinase inhibitors .

Safety & Handling

Q. What storage conditions are recommended for long-term stability?

Store at 2–8°C under nitrogen or argon in sealed amber vials. Avoid exposure to moisture, as hydrolysis generates boronic acids, altering reactivity. Safety data for similar esters recommend PPE (gloves, goggles) and fume hood use during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.